N-[4-(phenylamino)phenyl]acetamide
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Overview
Description
N-[4-(phenylamino)phenyl]acetamide is a chemical compound with the CAS Number: 38674-90-7 . It has a molecular weight of 226.28 . The IUPAC name for this compound is N-(4-anilinophenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-[4-(phenylamino)phenyl]acetamide is 1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-[4-(phenylamino)phenyl]acetamide has a melting point of 160-165 degrees Celsius . It has a predicted boiling point of 453.0±28.0 °C and a predicted density of 1.200±0.06 g/cm3 .Scientific Research Applications
Antioxidant in Lubricants
N-(4-anilinophenyl)acetamide: has been studied for its potential as a novel structural antioxidant in lubricants. The compound is designed to exhibit different antioxidant mechanisms, such as free radical scavenging and hydroperoxide decomposition . It has shown promising results in increasing the incipient oxidation temperature and oxidation induction time of synthetic ester base oils, which are sensitive to oxidation .
Rubber Antioxidant
The compound has been applied in the field of rubber manufacturing as an antioxidant. A specific preparation method for N-(4-anilinophenyl)acetamide as a rubber antioxidant has been patented, highlighting its significance in improving the variety and quality of rubber antioxidant products . This application addresses the need for antioxidants that can protect rubber from aging due to oxidation.
Medicinal Chemistry
In medicinal chemistry, N-(4-anilinophenyl)acetamide serves as a core structure for the synthesis of various derivatives with potential pharmacological activities. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties . The molecular structures of these derivatives are confirmed through various analytical methods, underscoring the compound’s versatility in drug development.
Analgesic Activity
A series of N-phenylacetamide sulphonamides, which include N-(4-anilinophenyl)acetamide derivatives, have been synthesized and evaluated for their analgesic activity. Some derivatives have shown comparable or even superior analgesic effects to paracetamol, indicating the compound’s potential in pain management .
Antioxidant Mechanism Study
The antioxidant behavior of N-(4-anilinophenyl)acetamide derivatives has been a subject of study to understand their intramolecular synergism. This research contributes to the broader understanding of antioxidant mechanisms and the development of highly potent antioxidants with novel action modes .
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of sulfur-containing diphenylamines. These studies involve confirming the structure of synthesized compounds through techniques like NMR, FTIR, MS, and elemental analysis, which are essential steps in the development of new materials and chemicals .
Mechanism of Action
While the specific mechanism of action for N-[4-(phenylamino)phenyl]acetamide is not available, similar compounds have been studied for their antioxidant properties . These compounds can greatly increase the incipient oxidation temperature (IOT) and oxidation induction time (OIT) of certain base oils .
properties
IUPAC Name |
N-(4-anilinophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-7-9-14(10-8-13)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIADKFUCPEVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(phenylamino)phenyl]acetamide |
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